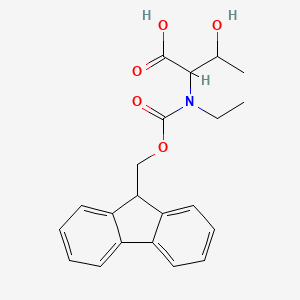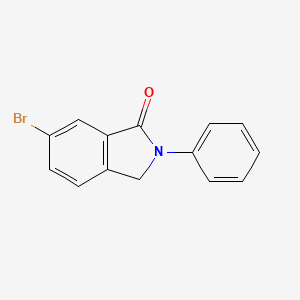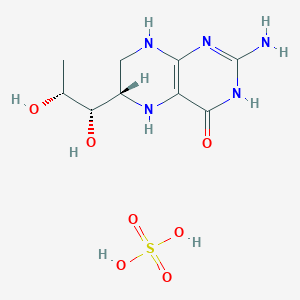![molecular formula C11H24O4 B1498670 3-[3-(3-Hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-OL CAS No. 52479-58-0](/img/structure/B1498670.png)
3-[3-(3-Hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) is a polymeric compound known for its versatility and wide range of applications. This compound is a type of polyether, which is characterized by the presence of ether linkages in its backbone. It is commonly used in the production of various industrial and consumer products due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) typically involves the polymerization of ethylene oxide and propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Polymerization of Ethylene Oxide and Propylene Oxide:
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves the continuous feeding of ethylene oxide and propylene oxide into the reactor, along with the catalyst. The polymerization reaction is monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the polymer can undergo substitution reactions with various reagents.
Common Reagents and Conditions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Conditions: The reaction is conducted under an inert atmosphere to prevent oxidation.
-
Substitution
Reagents: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Conditions: The reaction is typically carried out in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced forms of the polymer.
Substitution: Alkylated or acylated derivatives of the polymer.
Scientific Research Applications
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products and as a component in medical implants.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties.
Mechanism of Action
The mechanism of action of Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the polymer can form hydrogen bonds with other molecules, leading to the formation of stable complexes. This property is particularly useful in drug delivery systems, where the polymer can encapsulate and release therapeutic agents in a controlled manner.
Comparison with Similar Compounds
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) is unique due to its specific molecular structure and properties. Similar compounds include:
Polyethylene Glycol: A polyether compound with similar properties but different molecular structure.
Polypropylene Glycol: Another polyether with distinct properties and applications.
Poly(tetramethylene ether glycol): A polyether with a different backbone structure and unique properties.
Compared to these compounds, Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) offers a unique combination of chemical stability, biocompatibility, and versatility, making it suitable for a wide range of applications.
Properties
CAS No. |
52479-58-0 |
|---|---|
Molecular Formula |
C11H24O4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-[3-(3-hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-ol |
InChI |
InChI=1S/C11H24O4/c1-11(2,9-14-7-3-5-12)10-15-8-4-6-13/h12-13H,3-10H2,1-2H3 |
InChI Key |
TXQSSRQPVYENEB-UHFFFAOYSA-N |
SMILES |
CC(C)(COCCCO)COCCCO |
Canonical SMILES |
CC(C)(COCCCO)COCCCO |
Key on ui other cas no. |
52479-58-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo) bis[N-(4-chloro-2,5-dimethoxyphenyl)]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498588.png)
![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)
![Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-)](/img/structure/B1498599.png)
![zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B1498600.png)





![3-[(E)-(3-carboxy-4-hydroxy-5-methylphenyl)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxy-2,4-dimethylbenzoic acid](/img/structure/B1498620.png)


